molecular formula C20H19N3O2S B2358777 N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide CAS No. 2097935-04-9

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2358777
CAS No.: 2097935-04-9
M. Wt: 365.45
InChI Key: OFEQHMGTBDZZCU-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a fascinating compound in the field of medicinal chemistry and organic synthesis. The structure consists of a phenyl ring substituted with a methylthio group at the 2-position, an acetamide moiety, and a pyridazinone ring with a p-tolyl substituent. This intricate structure endows the compound with significant biological activities, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide involves several strategic steps. A common method begins with the condensation of 2-(methylthio)benzaldehyde with hydrazine hydrate, yielding the corresponding hydrazone. This intermediate undergoes cyclization with a suitable acetylating agent, forming the pyridazinone ring. The final step involves the N-acylation of the phenyl ring with an appropriate acetic acid derivative, introducing the acetamide functionality. Reaction conditions typically include solvent choices such as ethanol or dimethylformamide, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production might leverage flow chemistry techniques to ensure high efficiency and yield. The use of automated systems allows precise control over reaction parameters, minimizing human error and optimizing the purity of the final product. Large-scale reactors and continuous flow setups are often employed, coupled with real-time monitoring to maintain the integrity of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the methylthio group, forming sulfoxides or sulfones under specific conditions, such as the presence of oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction reactions primarily target the pyridazinone ring, with hydrogenation processes reducing the double bonds within the structure.

  • Substitution: Electrophilic and nucleophilic substitutions occur at the phenyl and pyridazinone rings, often involving halogenation or alkylation reactions under conditions involving halogenating agents or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Hydrogen gas with a palladium catalyst.

  • Substitution: Halogenating agents like chlorine or bromine, alkyl halides for alkylation.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Saturated pyridazinone derivatives.

  • Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, aiding in the creation of complex molecules for various applications.

Biology: Research focuses on its role as a potential inhibitor of specific enzymes or receptors, offering insights into its therapeutic potential.

Medicine: N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide exhibits potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. These properties are being explored for drug development.

Industry: The compound serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals, contributing to various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The detailed pathway typically includes binding to the active sites of target proteins, modulating their activity and altering downstream signaling cascades.

Comparison with Similar Compounds

Similar compounds in this class include other substituted pyridazinones and acetamides, such as:

  • N-(2-(Methylthio)phenyl)-2-(3-(p-tolyl)pyridazin-1(2H)-yl)acetamide

  • N-(2-(Methylthio)phenyl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide

Each compound's uniqueness lies in the substituents' positions and types on the phenyl and pyridazinone rings, influencing their chemical behavior and biological activities. The methylthio group in N-(2-(methylthio)phenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide adds distinctive properties, potentially enhancing its biological efficacy and specificity compared to other similar compounds.

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Properties

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)16-11-12-20(25)23(22-16)13-19(24)21-17-5-3-4-6-18(17)26-2/h3-12H,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQHMGTBDZZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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